4-(Fluorosulfonyl)-2-(trifluoromethyl)benzoic acid

Description

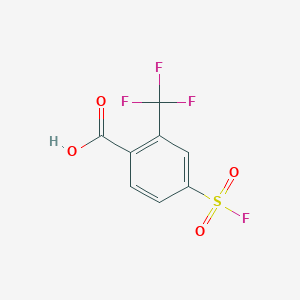

4-(Fluorosulfonyl)-2-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid characterized by a fluorosulfonyl (-SO₂F) group at the 4-position and a trifluoromethyl (-CF₃) group at the 2-position of the benzene ring. The fluorosulfonyl group is a strong electron-withdrawing substituent, enhancing the compound's acidity and reactivity compared to non-fluorinated analogs. This compound is primarily used in pharmaceutical and agrochemical research as a reactive intermediate, particularly in synthesizing sulfonamide derivatives or fluorine-containing bioactive molecules .

Properties

Molecular Formula |

C8H4F4O4S |

|---|---|

Molecular Weight |

272.18 g/mol |

IUPAC Name |

4-fluorosulfonyl-2-(trifluoromethyl)benzoic acid |

InChI |

InChI=1S/C8H4F4O4S/c9-8(10,11)6-3-4(17(12,15)16)1-2-5(6)7(13)14/h1-3H,(H,13,14) |

InChI Key |

VUQPJOXEXAAONP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)F)C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of specialized reagents and catalysts to ensure high yield and purity. The exact methods can vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-(Fluorosulfonyl)-2-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorosulfonyl and trifluoromethyl groups.

Reduction Reactions: Under specific conditions, the fluorosulfonyl group can be reduced to a sulfonamide or other derivatives.

Oxidation Reactions: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halogens, nitrating agents, and sulfonating agents.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield halogenated or nitrated derivatives, while reduction reactions can produce sulfonamides.

Scientific Research Applications

4-(Fluorosulfonyl)-2-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:

Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of fluorinated pharmaceuticals.

Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its chemical stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-(Fluorosulfonyl)-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorosulfonyl and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, making it a valuable tool in the study of enzyme inhibition, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 4-(fluorosulfonyl)-2-(trifluoromethyl)benzoic acid:

Key Comparative Analysis

Electronic Effects :

- The fluorosulfonyl (-SO₂F) group in the target compound is more electron-withdrawing than chlorosulfonyl (-SO₂Cl) or thioether (-S-) groups, increasing the benzoic acid's acidity (lower pKa). This enhances reactivity in nucleophilic substitutions, such as forming sulfonamides .

- In contrast, the sulfamoyl (-SO₂NH₂) group in celecoxib derivatives contributes to selective COX-2 inhibition but reduces electrophilicity compared to -SO₂F .

The fluorosulfonyl analog may offer improved solubility or target binding due to its polar -SO₂F group. Herbicidal vs. Pharmacological: Acifluorfen's nitro and phenoxy groups confer herbicidal activity, while the fluorosulfonyl group in the target compound is more suited for pharmaceutical applications, such as protease inhibition .

Synthetic Utility :

- 4-(Chlorosulfonyl)-2-(trifluoromethyl)benzoic acid is a precursor for agrochemicals, where chlorine is displaced by amines or alcohols. The fluorine analog may exhibit greater stability under physiological conditions .

- The thioether analog (CAS 895-45-4) is less reactive but offers a lipophilic scaffold for membrane-permeable drug candidates .

Toxicity and Safety: Trifluoromethylphenyl derivatives (e.g., piperazineethanol salts) show moderate toxicity (e.g., oral LD₅₀ in mice: 650 mg/kg), suggesting that the fluorosulfonyl analog requires careful toxicological evaluation .

Biological Activity

4-(Fluorosulfonyl)-2-(trifluoromethyl)benzoic acid is a fluorinated benzoic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups that may enhance its interaction with biological targets, making it a candidate for various pharmaceutical applications.

- Molecular Formula : C9H4F6O3S

- Molecular Weight : 302.18 g/mol

- Physical State : Solid

- Melting Point : Approximately 145 °C

This compound is characterized by the presence of both a fluorosulfonyl group and a trifluoromethyl group, which are known to influence biological activity through mechanisms such as enhanced lipophilicity and hydrogen bonding.

The biological activity of this compound is primarily linked to its role as a pharmaceutical building block. The fluorinated groups can enhance the binding affinity to various biological targets, including enzymes and receptors. The trifluoromethyl group, in particular, is known to increase the potency of compounds by improving their interactions with G protein-coupled receptors (GPCRs) and other biomolecules through halogen bonding interactions .

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that derivatives of fluorinated benzoic acids exhibit significant antimicrobial properties. The introduction of fluorine atoms has been shown to enhance the lipophilicity and membrane permeability of these compounds, leading to increased efficacy against bacteria and fungi .

- Antitubercular Agents : Research indicates that fluorinated benzoic acids, including derivatives similar to this compound, have been utilized as precursors in the synthesis of antitubercular agents. These compounds target specific enzymes in Mycobacterium tuberculosis, showcasing the potential for this compound in treating resistant strains .

- Structure-Activity Relationship (SAR) Studies : SAR studies have highlighted that the presence of trifluoromethyl groups in aromatic compounds can significantly enhance their biological activity. For instance, modifications to the aromatic ring can lead to improved inhibition of key enzymes involved in disease pathways, suggesting that this compound could be optimized for higher potency through structural modifications .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C9H4F6O3S |

| Molecular Weight | 302.18 g/mol |

| Melting Point | ~145 °C |

| Solubility | Soluble in organic solvents |

| Biological Activity | Description |

|---|---|

| Antimicrobial | Effective against various bacteria and fungi |

| Antitubercular | Precursor for drugs targeting Mycobacterium tuberculosis |

| GPCR Interaction | Enhanced binding affinity due to fluorination |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.